molecular formula C8H8F2O2 B141254 4-Ethoxy-2,3-difluorophenol CAS No. 126163-56-2

4-Ethoxy-2,3-difluorophenol

Cat. No. B141254
M. Wt: 174.14 g/mol
InChI Key: PKIYFPSPIFCDDB-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluorophenol is a compound that is related to various research areas, particularly in the synthesis of liquid crystal intermediates and mesomorphic materials. Although the provided papers do not directly discuss 4-Ethoxy-2,3-difluorophenol, they do provide insights into similar compounds and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of related compounds often involves the Friedel-Crafts reaction, as seen in the synthesis of 4-ethoxy-2,3-difluoroacetophenone, which is a liquid crystal intermediate with a purity of more than 99% . This reaction uses 2,3-difluoroethoxybenzene and acetyl chloride as starting materials, indicating that similar methods could potentially be applied to synthesize 4-Ethoxy-2,3-difluorophenol. The synthesis of other ethoxy-containing compounds, such as ethyl 2-ethoxy-4-methoxy-6-perfluoroalkylbenzoates, also involves addition reactions and intramolecular eliminations .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Ethoxy-2,3-difluorophenol is often confirmed using techniques such as IR, MS, 1H NMR, 13C NMR, and sometimes 2D C–H COSY . For example, the structure of 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one was determined using X-ray crystallography, which revealed the formation of linear chains in the crystallographic c-axis due to p-p stacking .

Chemical Reactions Analysis

The chemical reactions involving ethoxy and fluoro groups include the Friedel-Crafts acylation , addition reactions , and rhodium-catalyzed reactions . These reactions lead to various products, indicating that 4-Ethoxy-2,3-difluorophenol could potentially undergo similar reactions, contributing to the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Ethoxy-2,3-difluorophenol, such as their mesomorphic behavior, are of interest in materials science. For instance, compounds with alkoxy and fluoro groups have been shown to exhibit enantiotropic nematic phases and high clearing points . The presence of an ethylene bridge can affect the mesomorphic behavior of these compounds . Additionally, the smectic properties of alkyl 4-(2-perfluoroalkyl)ethoxybenzoate derivatives are dependent on the constitution of the perfluoroalkyl group relative to the alkyl group within the molecule .

Scientific Research Applications

Synthesis and Characterization

4-Ethoxy-2,3-difluorophenol has been used in the synthesis of liquid crystal intermediates, such as 4-ethoxy-2,3-difluoroacetophenone. This compound was synthesized via Friedel-Crafts reaction using 2,3-difluoroethoxybenzene and acetyl chloride as starting materials, characterized by 1HNMR, IR, and GC-MS techniques (Tong Bin, 2013).

Functionalization of Difluorophenols

Difluorophenols, including 2,3-difluorophenol, have been transformed into di- or trifluorinated hydroxybenzoic acids. These transformations demonstrate the potential of the organometallic approach to diversity-oriented synthesis (E. Marzi, J. Gorecka, M. Schlosser, 2004).

Precursor for Trifluoromethyl-Substituted Heteroarenes

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, serves as a building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines, demonstrating versatility in organic synthesis (H. Sommer, M. Braun, B. Schröder, A. Kirschning, 2017).

Catalytic Activity Studies

4-Ethoxy-2,3-difluorophenol derivatives, like Co(II) and Fe(II) phthalocyanines, have been synthesized and characterized for their catalytic activity in the aerobic oxidation of phenolic compounds, showing potential in environmental applications (E. Saka, Serap Uzun, Y. Caglar, 2016).

Investigation of Molecular Interactions

The interaction of related compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with various nucleophiles has been studied, providing insights into molecular interactions and synthetic pathways (M. G. Gorbunova, I. Gerus, V. Kukhar, 1993).

Biomolecular Interface Design

4-Ethoxy-2,3-difluorophenol derivatives have been investigated in the design of biomolecular interfaces using liquid crystals containing oligomeric ethylene glycol. This research contributes to the development of biologically relevant chemical interfaces (Zhongqiang Yang, J. Gupta, K. Kishimoto, Yoshiko Shoji, Takashi Kato, N. Abbott, 2010).

Environmental Degradation Studies

Studies on the degradation of alkylphenol ethoxylates, a group related to 4-ethoxy-2,3-difluorophenol, in environmental settings like recycled paper sludge have been conducted. These studies highlight the importance of understanding the environmental fate of such compounds (M. Hawrelak, E. Bennett, C. Metcalfe, 1999).

properties

IUPAC Name

4-ethoxy-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIYFPSPIFCDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560996
Record name 4-Ethoxy-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluorophenol

CAS RN

126163-56-2
Record name 4-Ethoxy-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-2,3-difluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

0.02 mol of 2,3-difluoroethoxybenzene are metalated according to 1b. Subsequently, 0.02 mol of trimethyl borate are added dropwise at a temperature of about -55° to -60° C. during the course of 0.5 h. The resulting suspension is subsequently stirred for a further 0.5 h, the temperature climbing to about -20°. 1.5 ml of 98% acetic acid are added. After about 15 min, the mixture is cooled to about -35° and a solution of 30% H2O2 /H2O (5 ml/2 ml) is added dropwise. After stirring for 2 h while slowly warming to room temperature, the organic phase is separated and the aqueous phase is extracted with methyl tert.butyl ether. Finally, the mixture is washed with saturated NaCl solution, dried and evaporated.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Name
H2O2 H2O
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Mo, J Li, Z Che, Y Cao, Z An, X Yang - Liquid Crystals, 2020 - Taylor & Francis
In this paper, new liquid crystal compounds with negative dielectric anisotropy were synthesised by regulating the substituents on the benzofuran ring. Their structures were confirmed …
Number of citations: 4 www.tandfonline.com
T Kaese, D Wöhrle, A Hartwig, G Schnurpfeil - Liquid crystals, 2005 - Taylor & Francis
Liquid crystalline dialkenes and diepoxides having different structural parameters were prepared and characterized. The compounds contained two or three aromatic rings in the …
Number of citations: 3 www.tandfonline.com
T Kaese - 2005 - media.suub.uni-bremen.de
Die vorliegende Arbeit beschäftigt sich mit der Synthese und den Eigenschaften von flüssigkristallinen Monomeren auf Basis von Diepoxiden. Die Monomeren wurden aus …
Number of citations: 2 media.suub.uni-bremen.de

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